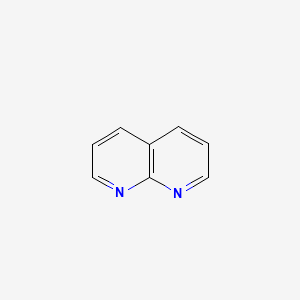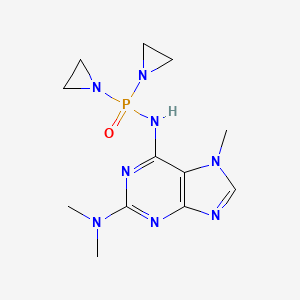
Pumitepa
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pumitepa is a thiotepa derivative with potential antineoplastic alkylating activity. Although the exact mechanism of action of pumitepa has yet to be fully elucidated, this agent appears to work through alkylation, thereby causing DNA damage and cell cycle arrest.
Applications De Recherche Scientifique
Alkylating Antineoplastic Activity
Pumitepa, a derivative of thiotepa, exhibits potential as an antineoplastic alkylating agent. Its exact mechanism of action is not fully understood, but it appears to function through alkylation, causing DNA damage and cell cycle arrest (Definitions, 2020).
Role in Public Understanding of Science
Pumitepa's development and application demonstrate the importance of the public understanding of science (PUS). PUS is vital for societal acceptance and ethical considerations of new scientific developments, including medical treatments like Pumitepa. The role of experts in public debate and the representation of scientific advancements in media are crucial elements in this context (A. Miah, 2005).
Ethical Considerations in Scientific Research
The ethical aspects of scientific research, including drug development, are a growing concern. Engaging the public in ethical discussions, particularly in fields like genetics and biotechnology where drugs like Pumitepa are developed, is essential. This engagement helps in addressing issues related to the societal impact and moral implications of such treatments (A. Miah, 2005).
Impact on Scientific Inquiry and Evolution
The research and development of drugs like Pumitepa contribute to the evolution of scientific inquiry. Understanding the processes, methodologies, and public engagement in science helps in advancing scientific knowledge and its application in fields like oncology (B. Crawford et al., 2005).
Community-Based Participatory Research
The development of drugs such as Pumitepa can benefit from community-based participatory research (CBPR). CBPR involves community members in the research process, ensuring that the research is culturally relevant and addressing the community's needs. This approach can be particularly beneficial in the context of medical research (H. Castleden & T. Garvin, 2008).
Propriétés
Numéro CAS |
42061-52-9 |
|---|---|
Nom du produit |
Pumitepa |
Formule moléculaire |
C12H19N8OP |
Poids moléculaire |
322.31 g/mol |
Nom IUPAC |
6-N-[bis(aziridin-1-yl)phosphoryl]-2-N,2-N,7-trimethylpurine-2,6-diamine |
InChI |
InChI=1S/C12H19N8OP/c1-17(2)12-14-10-9(18(3)8-13-10)11(15-12)16-22(21,19-4-5-19)20-6-7-20/h8H,4-7H2,1-3H3,(H,14,15,16,21) |
Clé InChI |
KAEVHZSIYLATMK-UHFFFAOYSA-N |
SMILES |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
SMILES canonique |
CN1C=NC2=C1C(=NC(=N2)N(C)C)NP(=O)(N3CC3)N4CC4 |
Synonymes |
2-dimethylamino-6-diethyleneiminophosphamido-7-methylpurine fopurin phopurinum pumitepa pumitepa, 32P-labeled |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



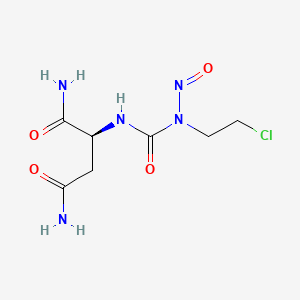
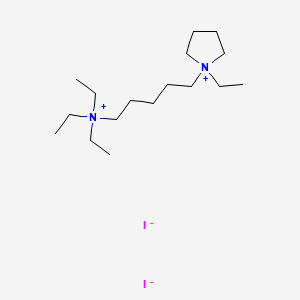
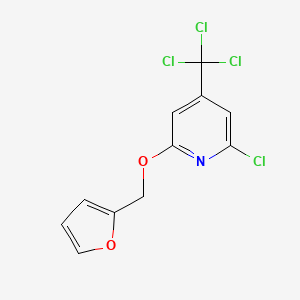
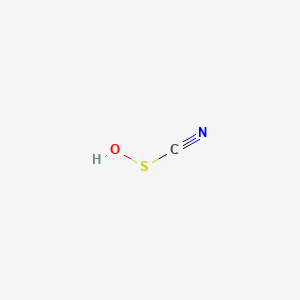
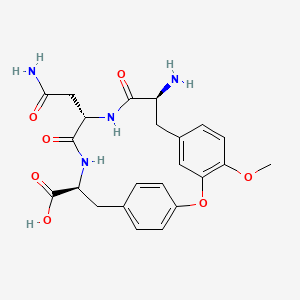
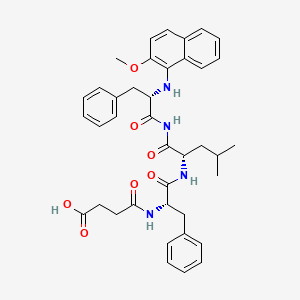
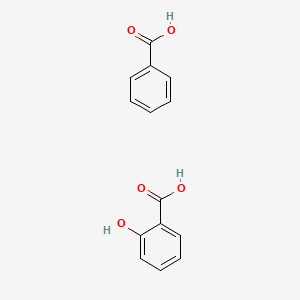
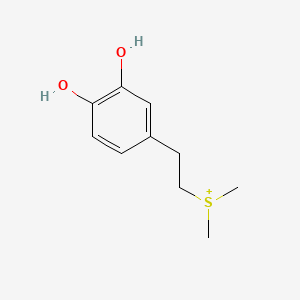
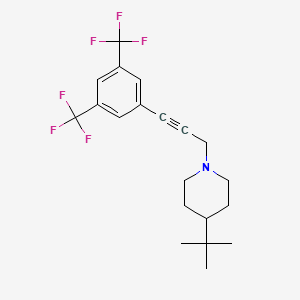


![1-(2-Chloro-4b-fluoro-5-hydroxy-4a,6a,8,8-tetramethyl-4a,4b,5,6,6a,9a,10,10a,10b,11-decahydro-6bH,8H-naphtho[2',1':4,5]indeno[1,2-d][1,3]dioxol-6b-yl)-2-hydroxyethan-1-one](/img/structure/B1210471.png)

